molecular formula C16H13NO5 B11834165 Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate CAS No. 134478-69-6

Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

Cat. No.: B11834165
CAS No.: 134478-69-6
M. Wt: 299.28 g/mol
InChI Key: AOVDETYDSYJZFA-UHFFFAOYSA-N
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Description

Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core fused with a dioxolo ring and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Introduction of the Dioxolo Ring: The dioxolo ring can be introduced through a cyclization reaction involving appropriate diol precursors.

    Esterification: The ethyl ester group is introduced via esterification of the carboxylic acid derivative using ethanol and a catalyst such as sulfuric acid.

    Alkyne Addition: The prop-2-yn-1-yl group is added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

    Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

    Cyclization: Catalysts such as acids or bases can be used to facilitate cyclization reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.

Scientific Research Applications

Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.

    Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.

Comparison with Similar Compounds

Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinoline-8-carboxylic acid: A simpler quinoline derivative with a carboxylic acid group.

    Ethyl 6-methyl-2-oxo-4-{4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methoxy]}quinoline-3-carboxylate: Another complex quinoline derivative with different functional groups.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

134478-69-6

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

ethyl 8-oxo-5-prop-2-ynyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate

InChI

InChI=1S/C16H13NO5/c1-3-5-17-8-11(16(19)20-4-2)15(18)10-6-13-14(7-12(10)17)22-9-21-13/h1,6-8H,4-5,9H2,2H3

InChI Key

AOVDETYDSYJZFA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC3=C(C=C2C1=O)OCO3)CC#C

Origin of Product

United States

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